

Decoding Specificity: A Comparative Guide to C2 Ceramide-1-Phosphate Cross-Reactivity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *C2 Ceramide-1-phosphate*

Cat. No.: *B1140355*

[Get Quote](#)

For researchers, scientists, and drug development professionals, understanding the nuanced interactions of lipid signaling molecules is paramount. This guide provides a comparative analysis of the cross-reactivity of **C2 Ceramide-1-Phosphate** (C2-C1P) with other lipid-binding proteins, offering insights into its binding specificity and potential off-target effects. By presenting supporting experimental data, detailed protocols, and clear visualizations of signaling pathways, this document serves as a critical resource for designing targeted lipid-based therapeutics and diagnostics.

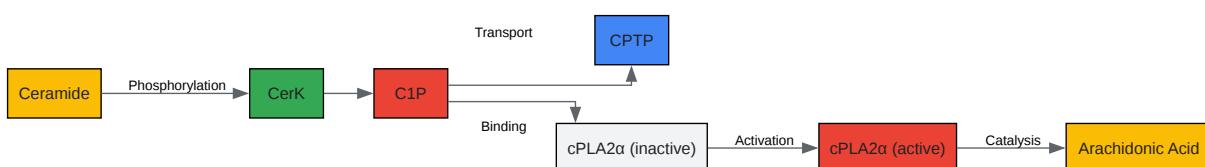
Ceramide-1-Phosphate (C1P) is a bioactive sphingolipid implicated in a variety of cellular processes, including cell proliferation, survival, and inflammation. Its effects are mediated through direct interactions with specific protein targets. The acyl chain length of C1P is a critical determinant of its biological activity and binding affinity to effector proteins. This guide focuses on the short-chain analog, C2-C1P, and explores its potential for cross-reactivity with a range of lipid-binding domains, a crucial consideration for its use as a specific molecular probe or therapeutic agent.

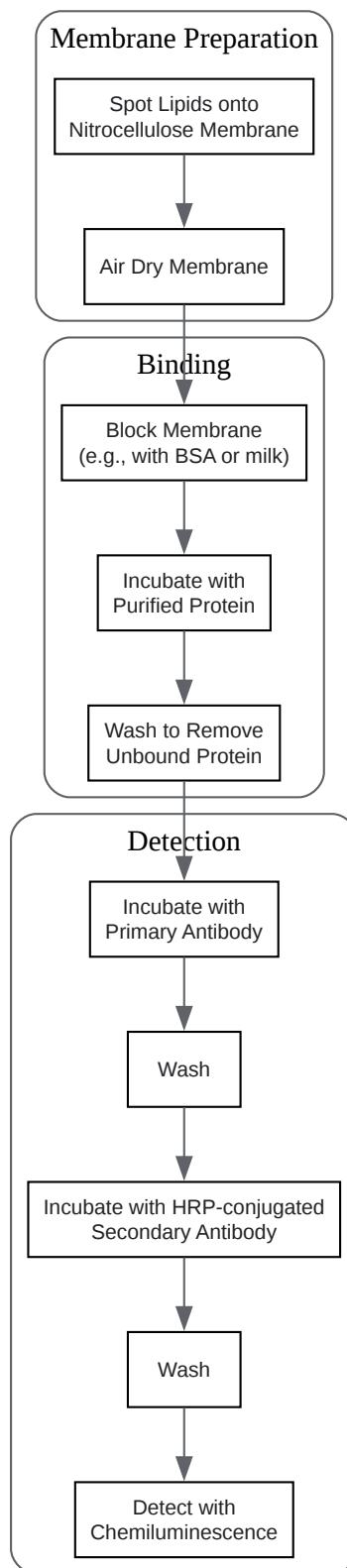
Quantitative Comparison of Binding Affinities

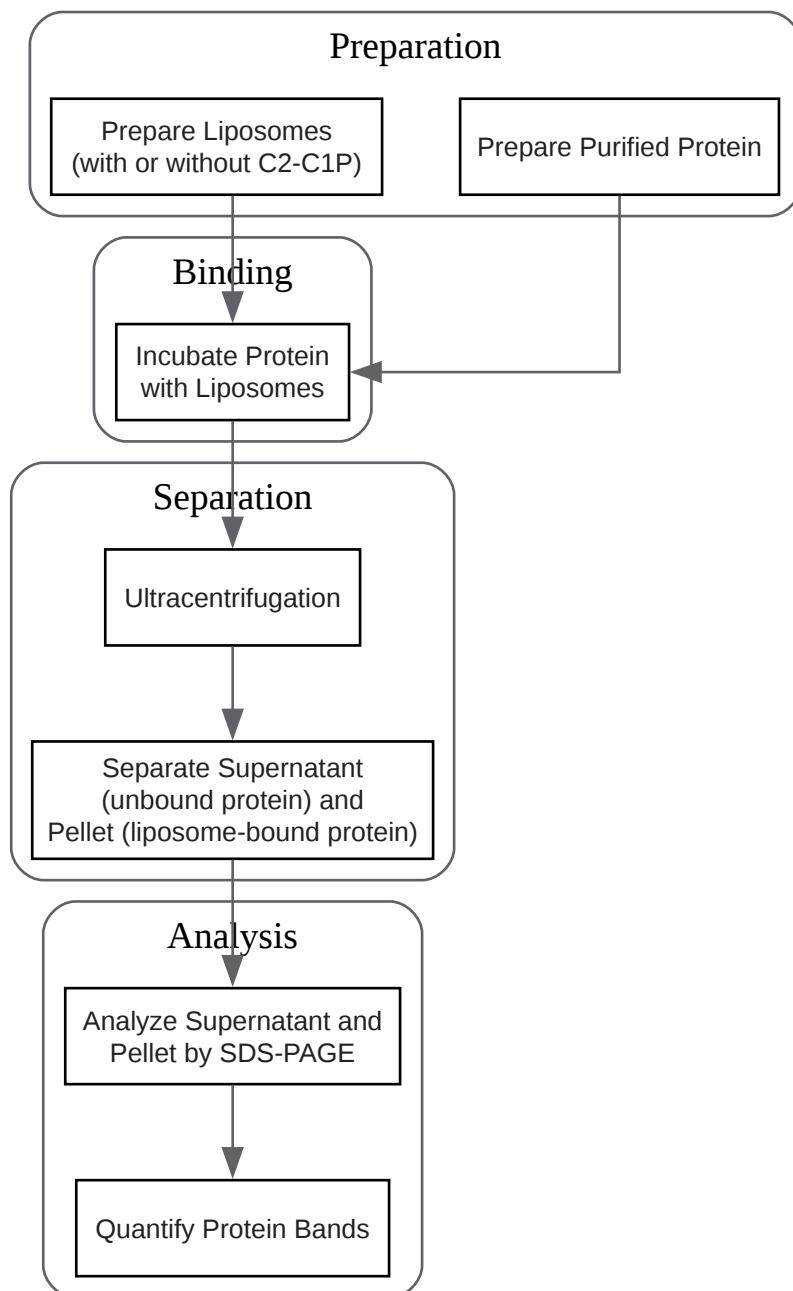
A comprehensive quantitative comparison of the binding affinities of C2-C1P to various lipid-binding domains is essential for predicting its cellular behavior. While extensive quantitative data for C2-C1P across a wide range of lipid-binding proteins remains limited in the literature, the available information, primarily centered on the C2 domain of cytosolic phospholipase A2 α

(cPLA α), highlights a significant difference in interaction compared to its long-chain counterparts.

Lipid-Binding Domain	Protein Example	Ligand	Binding Affinity (Kd)	Method	Reference
C2 Domain	cPLA α	C16-C1P	High Affinity (qualitative)	Various	[1][2]
cPLA α	C2-C1P	Unable to activate the enzyme	In vitro activity assay	[1]	
Pleckstrin Homology (PH) Domain	Various	Phosphoinositides	μ M to nM range	Various	[3]
Ceramide Kinase (CerK)	Phosphatidylinositol 4,5-bisphosphate	Not specified	Not specified	[4]	
FYVE Domain	EEA1	Phosphatidylinositol 3-phosphate (PtdIns(3)P)	High Affinity (qualitative)	Various	[5][6]
Phox Homology (PX) Domain	p40phox, p47phox	Phosphoinositides (e.g., PtdIns(3)P)	High Affinity (qualitative)	Various	[7][8]


Note: The table highlights the current gap in direct, quantitative binding data for C2-C1P with PH, FYVE, and PX domains. The information on cPLA α suggests that the short acyl chain of C2-C1P significantly alters its interaction with at least one key C1P-binding protein.


Key Signaling Pathways


To visualize the potential for cross-reactivity, it is crucial to understand the signaling pathways in which C1P and other lipids recognized by common lipid-binding domains participate.

C1P Signaling Pathway

Ceramide-1-Phosphate (C1P) is synthesized from ceramide by Ceramide Kinase (CerK). C1P can then be transported from the Golgi to other cellular membranes by the C1P transfer protein (CPTP). A key effector of C1P is cytosolic phospholipase A2 α (cPLA2 α), which, upon binding to C1P, becomes activated and initiates the production of pro-inflammatory arachidonic acid.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [pnas.org](https://www.pnas.org) [pnas.org]
- 2. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 3. PH Protein Domain | Cell Signaling Technology [cellsignal.com]
- 4. Ceramide and ceramide 1-phosphate in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FYVE Protein Domain | Cell Signaling Technology [cellsignal.com]
- 6. Signaling and Subcellular Targeting by Membrane-Binding Domains - Annual Reviews Collection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. The Phox homology (PX) domain, a new player in phosphoinositide signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [portlandpress.com](https://www.portlandpress.com) [portlandpress.com]
- To cite this document: BenchChem. [Decoding Specificity: A Comparative Guide to C2 Ceramide-1-Phosphate Cross-Reactivity]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1140355#cross-reactivity-of-c2-ceramide-1-phosphate-with-other-lipid-binding-proteins>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com